![molecular formula C10H16ClNO B1527141 4-氮杂三环[4.3.1.1<sup>3,8</sup>]十一碳-5-酮盐酸盐 CAS No. 24740-32-7](/img/structure/B1527141.png)
4-氮杂三环[4.3.1.13,8]十一碳-5-酮盐酸盐
描述
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl and a molecular weight of 165.23 g/mol
科学研究应用
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride typically involves multiple steps, starting with the formation of the tricyclic core structure followed by functional group modifications. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the tricyclic core.
Reduction Reactions: Reduction steps are often employed to convert functional groups to their corresponding simpler forms.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.
化学反应分析
Types of Reactions: 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, leading to the formation of amines or alcohols.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Halogenated compounds, esters, and amides.
作用机制
The mechanism by which 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is unique due to its tricyclic structure and the presence of the azatricyclo moiety. Similar compounds include:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has a similar ring structure but with different substituents.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Another related compound with a slightly different substitution pattern.
Vanadium (V) oxytriethoxide: A compound used in oxidation reactions, though structurally different.
These compounds share similarities in their ring structures but differ in their functional groups and applications.
属性
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLGFXRCLSLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


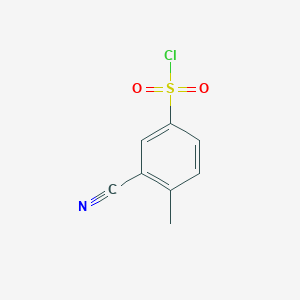
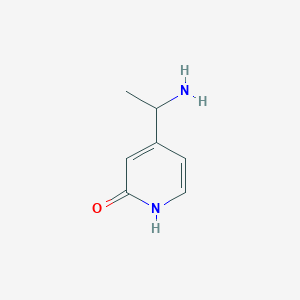
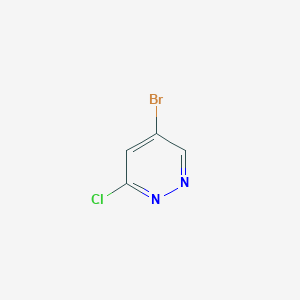
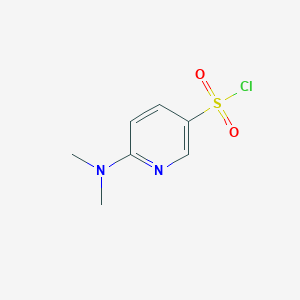
![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)
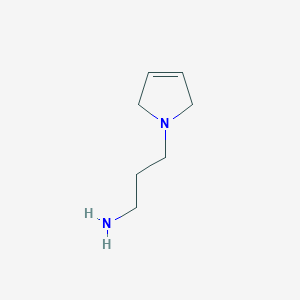
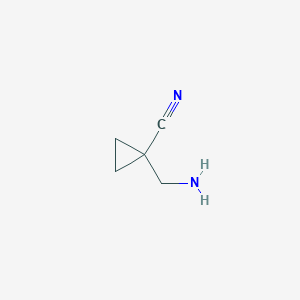
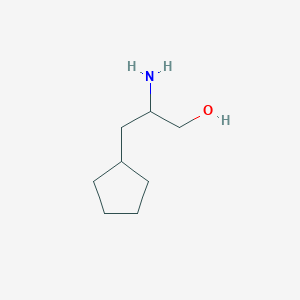
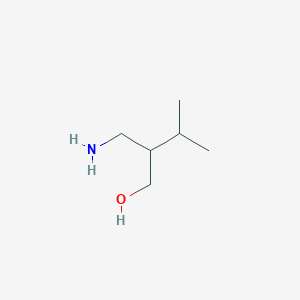
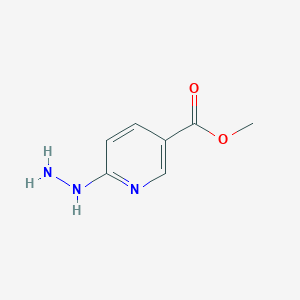
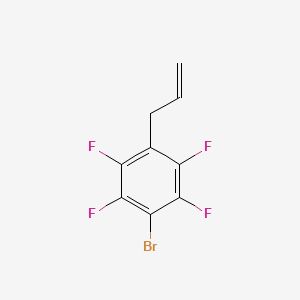
![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
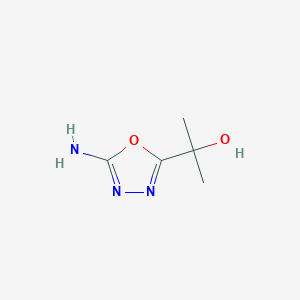
![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)
